molecular formula C19H25FN4O3S B2680079 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide CAS No. 1171889-17-0

1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide

Cat. No. B2680079
CAS RN: 1171889-17-0
M. Wt: 408.49
InChI Key: MPENSKINVUMHCO-UHFFFAOYSA-N
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Description

The compound “1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide” has a molecular formula of C19H25FN4O3S. Its average mass is 408.490 Da and its monoisotopic mass is 408.163147 Da .

Scientific Research Applications

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, structurally related to 1-((4-fluorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide, have been synthesized and tested for their antiproliferative activities. These compounds demonstrated significant selective effects against rat brain tumor cells (C6), with some showing broad spectrum antitumor activity comparable to standard anticancer drugs such as 5-fluorouracil and cisplatin (Mert et al., 2014).

PET Radiotracer Development

In the study of cannabinoid receptors in the brain using positron emission tomography (PET), nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated. This method led to the synthesis of radiolabeled compounds, showing the potential of similar structures for PET imaging applications (Katoch-Rouse & Horti, 2003).

Novel Drug Discovery

Pyrazoles, including compounds structurally related to the one , have been identified as active molecules in novel drug discovery, especially in the development of potential treatments for conditions such as inflammation and breast cancer. These compounds have shown excellent COX-2 inhibition and HRBC membrane stabilization properties, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPENSKINVUMHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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